(2S,3S)-1,4-Dichlorobutane-diol Sulfate
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Overview
Description
(2S,3S)-1,4-Dichlorobutane-diol Sulfate is an organic compound that features two chlorine atoms and two hydroxyl groups attached to a butane backbone, with a sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1,4-Dichlorobutane-diol Sulfate typically involves the chlorination of butane-diol followed by sulfation. One common method involves the reaction of (2S,3S)-1,4-butanediol with thionyl chloride to introduce the chlorine atoms. This is followed by treatment with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods that minimize waste and energy consumption are preferred .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-1,4-Dichlorobutane-diol Sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to remove the sulfate group, yielding the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols. Substitution reactions can lead to a variety of functionalized butane derivatives .
Scientific Research Applications
(2S,3S)-1,4-Dichlorobutane-diol Sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of chlorinated and sulfated compounds on biological systems.
Mechanism of Action
The mechanism by which (2S,3S)-1,4-Dichlorobutane-diol Sulfate exerts its effects involves interactions with various molecular targets. The sulfate group can participate in hydrogen bonding and electrostatic interactions, while the chlorine atoms can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors, thereby modulating biological activity .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1,4-Dichlorobutane-diol: Lacks the sulfate group, which affects its solubility and reactivity.
1,4-Butane-diol Sulfate: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
(2R,3R)-1,4-Dichlorobutane-diol Sulfate: The enantiomer of (2S,3S)-1,4-Dichlorobutane-diol Sulfate, with different stereochemistry and potentially different biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and stereochemistry. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
(4S,5S)-4,5-bis(chloromethyl)-1,3,2-dioxathiolane 2,2-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O4S/c5-1-3-4(2-6)10-11(7,8)9-3/h3-4H,1-2H2/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWLWZZVVQCXJG-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(OS(=O)(=O)O1)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H](OS(=O)(=O)O1)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456217 |
Source
|
Record name | (2S,3S)-1,4-Dichlorobutane-diol Sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190850-76-1 |
Source
|
Record name | (2S,3S)-1,4-Dichlorobutane-diol Sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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